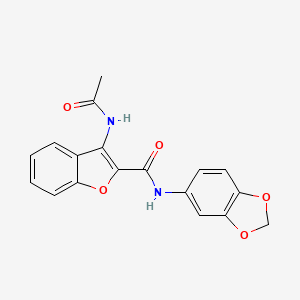
5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of halogenated pyridine derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a carboxamide group linked to a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide typically involves multiple steps:
-
Halogenation of Pyridine: : The starting material, pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
-
Formation of Carboxamide: : The halogenated pyridine is then reacted with an appropriate amine, such as 5,6,7,8-tetrahydronaphthalen-1-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability, ensuring consistent product quality.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The halogen atoms (bromine and chlorine) on the pyridine ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can participate in oxidation reactions, potentially forming N-oxides, or reduction reactions, which may reduce the carboxamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: N-oxides or other oxidized forms.
Reduction Products: Amines or reduced carboxamide derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive nature.
作用機序
The mechanism by which 5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide exerts its effects is largely dependent on its interaction with biological targets. The halogenated pyridine ring can interact with enzyme active sites, potentially inhibiting their activity. The carboxamide group may form hydrogen bonds with amino acid residues, stabilizing the compound within the binding pocket of a protein.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: Lacks the carboxamide and tetrahydronaphthalene moieties, making it less complex.
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyridine-3-carboxamide: Similar structure but without halogenation, which may affect its reactivity and biological activity.
Uniqueness
The presence of both bromine and chlorine atoms, along with the tetrahydronaphthalene moiety, makes 5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide unique. This combination of structural features can enhance its binding affinity to biological targets and its potential as a versatile intermediate in organic synthesis.
特性
IUPAC Name |
5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O/c17-11-8-13(15(18)19-9-11)16(21)20-14-7-3-5-10-4-1-2-6-12(10)14/h3,5,7-9H,1-2,4,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWZZAKHABAYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-fluorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2809165.png)
![Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate](/img/structure/B2809166.png)





![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2809174.png)
![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide](/img/structure/B2809175.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2809182.png)
![1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2809183.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2809185.png)
![N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2809188.png)
